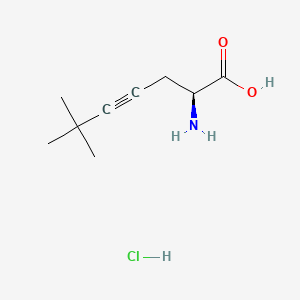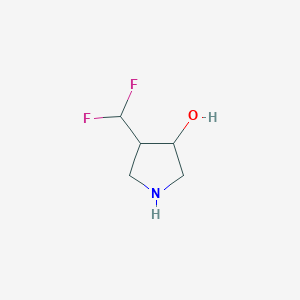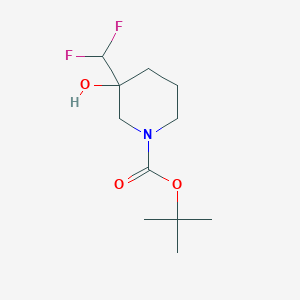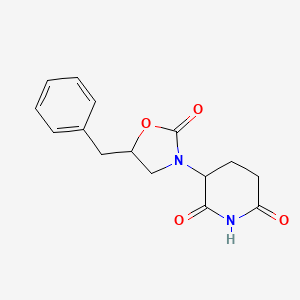
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride is a synthetic organic compound with a unique structure that includes an amino group, a dimethyl group, and a terminal alkyne
Méthodes De Préparation
The synthesis of (2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using reagents like propargyl bromide.
Dimethylation: The dimethyl groups are added via alkylation reactions, typically using methyl iodide or similar reagents.
Deprotection and Hydrochloride Formation: The final steps involve deprotecting the amino group and converting the compound to its hydrochloride salt form.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in protein conformation, and alterations in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-6,6-dimethylheptanoic acid: Lacks the terminal alkyne group, resulting in different reactivity and applications.
(2S)-2-amino-6,6-dimethylhept-4-enoic acid: Contains a double bond instead of a triple bond, leading to different chemical properties and biological activities.
(2S)-2-amino-6,6-dimethylhept-4-yn-1-ol: Contains a hydroxyl group, which can participate in additional hydrogen bonding and other interactions.
The uniqueness of this compound lies in its combination of an amino group, dimethyl groups, and a terminal alkyne, providing a versatile scaffold for various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9(2,3)6-4-5-7(10)8(11)12;/h7H,5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 |
Clé InChI |
XYBJBKIKMLHVQM-FJXQXJEOSA-N |
SMILES isomérique |
CC(C)(C)C#CC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CC(C)(C)C#CCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)

![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)








